Navigating the Structural Elucidation of (3-Methyloxetan-3-yl)methanamine: A Technical Guide
Navigating the Structural Elucidation of (3-Methyloxetan-3-yl)methanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the structural analysis of (3-Methyloxetan-3-yl)methanamine. Acknowledging the common ambiguity with its six-membered oxane counterpart, this document focuses on the scientifically well-documented oxetane derivative, a molecule of significant interest in medicinal chemistry and drug development. We will delve into the foundational principles and advanced experimental protocols for elucidating and confirming its unique three-dimensional structure. This guide is designed to equip researchers with the necessary tools to confidently identify, characterize, and utilize this valuable chemical entity in their work. We will explore a multi-pronged analytical approach, integrating spectroscopic and spectrometric techniques to build a cohesive and self-validating structural dossier.
Introduction: Addressing the "Oxan" vs. "Oxetane" Ambiguity
A critical first step in the analysis of any chemical entity is the unambiguous confirmation of its molecular structure. The query for "(3-Methyloxan-3-yl)methanamine" leads to a crucial point of clarification. While "oxane" denotes a six-membered saturated heterocycle with one oxygen atom, the vast majority of scientific literature, chemical databases, and commercial suppliers refer to a structurally similar compound: (3-Methyloxetan-3-yl)methanamine .[1][2] This compound, featuring a four-membered oxetane ring, is a recognized building block in pharmaceutical synthesis.[1]
The oxetane ring, being a strained four-membered heterocycle, imparts unique conformational constraints and electronic properties to the molecule, which are of considerable interest in the design of novel therapeutics. Therefore, this guide will focus exclusively on the structural analysis of (3-Methyloxetan-3-yl)methanamine (CAS Number: 153209-97-3), providing a robust analytical workflow for its definitive identification.[2]
Molecular Identity and Physicochemical Properties
A foundational aspect of any structural analysis is the compilation of the molecule's fundamental properties. This data serves as the initial fingerprint for identification and is crucial for designing subsequent analytical experiments.
| Property | Value | Source |
| IUPAC Name | (3-Methyloxetan-3-yl)methanamine | PubChem[2] |
| CAS Number | 153209-97-3 | PubChem[2] |
| Molecular Formula | C₅H₁₁NO | PubChem[2] |
| Molecular Weight | 101.15 g/mol | PubChem[2] |
| Boiling Point | 134.5 °C | MySkinRecipes[1] |
These properties provide the basis for techniques such as mass spectrometry and are essential for sample preparation and handling.
The Analytical Triad: A Multi-Technique Approach to Structural Verification
A robust structural elucidation relies on the convergence of data from multiple, independent analytical techniques. For (3-Methyloxetan-3-yl)methanamine, we advocate for an analytical triad comprising Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy.
Caption: The Analytical Triad for Structural Elucidation.
This synergistic approach ensures that the determined structure is not only consistent with one set of data but is validated across multiple analytical dimensions, providing a high degree of confidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For (3-Methyloxetan-3-yl)methanamine, both ¹H and ¹³C NMR are indispensable.
Expected ¹H NMR Spectral Features
The proton NMR spectrum will reveal the number of distinct proton environments and their connectivity through spin-spin coupling. Based on the structure, we can predict the following key signals:
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Methyl Group (CH₃): A singlet, integrating to 3 protons. Its chemical shift will be influenced by the adjacent quaternary carbon.
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Aminomethyl Group (CH₂NH₂): A singlet, integrating to 2 protons. The chemical shift will be in the characteristic range for protons alpha to an amine.
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Oxetane Ring Protons (CH₂OCH₂): Two sets of signals, each integrating to 2 protons. Due to the puckered nature of the oxetane ring, these protons are diastereotopic and are expected to appear as two distinct pairs of doublets (an AX system), or a more complex AA'BB' system.
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Amine Protons (NH₂): A broad singlet, integrating to 2 protons. The chemical shift of this signal is highly dependent on solvent and concentration.
Expected ¹³C NMR Spectral Features
The carbon NMR spectrum will indicate the number of unique carbon environments. For (3-Methyloxetan-3-yl)methanamine, we anticipate five distinct signals:
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Methyl Carbon (CH₃): A signal in the aliphatic region.
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Aminomethyl Carbon (CH₂NH₂): A signal deshielded by the attached nitrogen atom.
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Quaternary Carbon (C-3): The carbon atom of the oxetane ring bonded to the methyl and aminomethyl groups.
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Oxetane Methylene Carbons (C-2 and C-4): Two equivalent carbons due to symmetry, appearing as a single signal deshielded by the oxygen atom.
Advanced NMR Experiments for Unambiguous Assignment
To definitively assign all proton and carbon signals, a suite of 2D NMR experiments is recommended.
Caption: 2D NMR Workflow for Structural Assignment.
Experimental Protocol: NMR Analysis
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Sample Preparation: Dissolve approximately 5-10 mg of purified (3-Methyloxetan-3-yl)methanamine in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). The choice of solvent is critical and will affect the chemical shifts, particularly of the NH₂ protons.
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¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
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¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
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2D NMR Acquisition: Perform COSY, HSQC, and HMBC experiments using standard pulse programs.
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Data Processing and Interpretation: Process the spectra using appropriate software. Integrate the ¹H NMR signals and analyze the coupling patterns. Correlate the signals in the 2D spectra to build the molecular framework.
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization, which offers clues about its substructures.
Expected Mass Spectral Data
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Molecular Ion (M⁺): For (3-Methyloxetan-3-yl)methanamine (C₅H₁₁NO), the nominal molecular weight is 101.15 g/mol .[2] High-resolution mass spectrometry (HRMS) should yield a molecular ion peak corresponding to the exact mass of the protonated molecule [M+H]⁺ at m/z 102.0913.
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Key Fragmentation Pathways: Electron impact (EI) or collision-induced dissociation (CID) will lead to characteristic fragments. Expected fragmentation would involve the loss of the aminomethyl group, cleavage of the oxetane ring, and loss of the methyl group.
Experimental Protocol: Mass Spectrometry
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Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion, or coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
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Ionization: Utilize an appropriate ionization technique. Electrospray ionization (ESI) is suitable for generating the protonated molecule [M+H]⁺ for molecular weight determination. Electron ionization (EI) is effective for inducing fragmentation.
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Mass Analysis: Acquire the mass spectrum, ensuring accurate mass measurement for HRMS.
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Tandem MS (MS/MS): For detailed fragmentation analysis, isolate the molecular ion and subject it to CID to generate a product ion spectrum.
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Data Interpretation: Analyze the mass spectrum to identify the molecular ion and propose structures for the major fragment ions.
FT-IR Spectroscopy: Identifying Key Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique for identifying the presence of specific functional groups within a molecule.
Expected FT-IR Absorption Bands
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N-H Stretch: A characteristic pair of medium-intensity peaks in the region of 3300-3500 cm⁻¹ for the primary amine (NH₂).
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C-H Stretch: Strong absorptions in the 2850-3000 cm⁻¹ region corresponding to the aliphatic C-H bonds.
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N-H Bend: A medium to strong absorption around 1590-1650 cm⁻¹ from the scissoring vibration of the NH₂ group.
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C-O Stretch: A strong, characteristic absorption in the 950-1150 cm⁻¹ range due to the C-O-C stretching of the oxetane ether linkage.
Experimental Protocol: FT-IR Spectroscopy
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Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate.
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Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
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Data Interpretation: Identify the characteristic absorption bands and correlate them to the functional groups present in (3-Methyloxetan-3-yl)methanamine.
Conclusion: A Self-Validating Structural Dossier
By systematically applying the analytical triad of NMR, MS, and FT-IR, a comprehensive and self-validating structural dossier for (3-Methyloxetan-3-yl)methanamine can be compiled. The connectivity information from NMR, the molecular weight and fragmentation from MS, and the functional group identification from FT-IR should all converge to a single, unambiguous structure. This rigorous approach is paramount for ensuring the quality and reliability of research and development in the chemical and pharmaceutical sciences.
References
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MySkinRecipes. (3-Methyloxetan-3-yl)methanamine. Retrieved from [Link]
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PubChem. (3-Methyloxetan-3-yl)methanamine. National Institutes of Health. Retrieved from [Link]
